molecular formula C9H15Cl2N3O B1528273 5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride CAS No. 1803607-30-8

5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride

Cat. No.: B1528273
CAS No.: 1803607-30-8
M. Wt: 252.14 g/mol
InChI Key: VUVRRWIYXSNOKB-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride is a chemical compound with the CAS Number: 1803607-30-8 . It has a molecular weight of 252.14 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O.2ClH/c13-9-11-5-8 (6-12-9)7-1-3-10-4-2-7;;/h5-7,10H,1-4H2, (H,11,12,13);2*1H . This indicates the molecular structure of the compound.

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a pivotal role in the synthesis of various pyrimidine scaffolds, including 5-(Piperidin-4-yl)pyrimidin-2-ol derivatives, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent studies have focused on synthetic pathways employing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents to develop these scaffolds. Such advancements highlight the significance of hybrid catalysts in the development of lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Neurotransmitter System Modulation

Research on the structural and functional aspects of the 5-HT1A receptor has revealed that certain pyrimidine derivatives, possessing functional groups such as piperazine, piperidine, and pyrimidine, demonstrate potential as antidepressants. These compounds modulate the release of serotonin and other neurotransmitters, suggesting that specific structural features of pyrimidine derivatives can provide a basis for developing clinical drugs for depression, including those related to 5-(Piperidin-4-yl)pyrimidin-2-ol (Wang et al., 2019).

Dipeptidyl Peptidase IV Inhibition

The inhibition of dipeptidyl peptidase IV (DPP IV), a target for the treatment of type 2 diabetes mellitus, has been linked to pyrimidine derivatives, including those related to piperidine and pyrimidine functional groups. Research on DPP IV inhibitors highlights the importance of these compounds in modulating glucose-dependent insulinotropic peptide (GIP) and glucagon-like peptide 1 (GLP-1), offering insights into the development of antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).

Anti-inflammatory Applications

Substituted 1,2,3,4 tetrahydropyrimidine derivatives, potentially including structures similar to 5-(Piperidin-4-yl)pyrimidin-2-ol, have demonstrated in vitro anti-inflammatory activity. These compounds inhibit protein denaturation, indicating their potential as leads for anti-inflammatory drug development. This highlights the diverse therapeutic applications of pyrimidine derivatives beyond their traditional roles (Gondkar, Deshmukh, & Chaudhari, 2013).

Optical Sensors

Pyrimidine derivatives have been utilized as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. This functional versatility, along with their biological and medicinal applications, underscores the potential of pyrimidine derivatives, including those related to 5-(Piperidin-4-yl)pyrimidin-2-ol, in the development of novel sensing materials (Jindal & Kaur, 2021).

Properties

IUPAC Name

5-piperidin-4-yl-1H-pyrimidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c13-9-11-5-8(6-12-9)7-1-3-10-4-2-7;;/h5-7,10H,1-4H2,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVRRWIYXSNOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC(=O)N=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride
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5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride
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5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride
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5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride
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5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride
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5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride

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